Reduced Electrophilicity Compared to Methyl Diazoacetate: A Predictive Index for Milder Reactions
Diazodiphenylmethane exhibits significantly lower electrophilicity than methyl diazoacetate, quantified by Mayr's reactivity parameter (E). This lower electrophilicity translates to a more controlled and selective reactivity profile, reducing the risk of unwanted side reactions. [1]
| Evidence Dimension | Electrophilicity (Mayr E Parameter) |
|---|---|
| Target Compound Data | E = -21.40 |
| Comparator Or Baseline | Methyl diazoacetate: E = -18.50 |
| Quantified Difference | ΔE = -2.90 (lower electrophilicity) |
| Conditions | Determined by kinetic measurements; E parameter derived from rate constants for reactions with reference nucleophiles in CH2Cl2. |
Why This Matters
This quantitative difference allows chemists to predict a milder, more selective reactivity for diazodiphenylmethane, which is crucial when working with complex, multi-functional substrates where over-reaction with a more electrophilic diazo compound would be problematic.
- [1] Mayr, H., et al. (2022). Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. Retrieved from https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank/fe/details/1682 View Source
